4-Methyl-1,2,4-triazoline-3,5-dione
Overview
Description
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a dienophile used in the partial elucidation of Trichogramma putative sex pheromone at trace levels . It forms stable adducts with conjugated dienes by generating Diels-Alder cycloaddition products .
Synthesis Analysis
MTAD is generally prepared by oxidation of the corresponding urazole . The reaction is rapid, highly selective for conjugated dienes, and the derivatives are suitable for analysis by gas chromatography .
Molecular Structure Analysis
The molecular formula of MTAD is C3H3N3O2. It has a molecular weight of 113.08 g/mol . The InChIKey of MTAD is XRYKNRLGZZNWEE-UHFFFAOYSA-N .
Chemical Reactions Analysis
MTAD forms stable adducts with conjugated dienes by generating Diels-Alder cycloaddition products . This reaction is rapid, highly selective for conjugated dienes, and the derivatives are suitable for analysis by gas chromatography .
Physical And Chemical Properties Analysis
MTAD is a pink crystalline solid . It has a melting point of 98.0–98.5°C . It is soluble in most aprotic organic solvents but reacts with protic solvents and etheric solvents .
Scientific Research Applications
Acid-Catalyzed Reactions with Substituted Benzenes
4-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) reacts with substituted benzenes under acid catalysis, yielding 1-arylurazoles. This reaction necessitates moderately electron-rich aromatics and is tolerant of functional groups on the aromatic ring (Breton, 2011).
Gas Chromatography-Mass Spectrometry Applications
MeTAD forms Diels-Alder cycloaddition products with conjugated fatty acid methyl esters. This method aids in identifying the positions of double bonds in fatty acids, offering a complementary approach to other analytical methods (Dobson, 1998).
Analyzing Conjugated Dienes
The selectivity of MeTAD for conjugated dienes makes it a useful reagent in gas chromatography. Its derivatives are characterized by simplicity and informative mass spectra, which help in analyzing the position of dienes in compounds (Young, Vouros, & Holick, 1990).
Polymerization Studies
MeTAD is used in polymerization studies, specifically in the synthesis of alternating copolymers via Diels-Alder and ene reactions. This demonstrates its reactivity and versatility as a dienophile and enophile in polymer chemistry (Mallakpour & Butler, 1985).
Electrophilic Reactivity and Synthetic Applications
As a powerful electrophile, MeTAD is utilized in various synthetic reactions. It has been employed in the development of efficient synthetic routes, avoiding large-scale purification processes (Breton & Turlington, 2014).
Electrochemical Behavior and Redox Reactivity
MeTAD's electrochemical properties, including its reduction mechanism and formation of stable anion-radicals, are explored in electroanalytical chemistry. This research contributes to understanding the redox reactivity of triazolinediones (Alstanei et al., 2003).
Fullerene Chemistry
MeTAD engages in photoreactions with fullerenes and fullerene derivatives, demonstrating its utility in the functionalization of these nanostructures. This includes regioselective cycloadditions, showcasing its potential in material science and nanochemistry (Ulmer, Siedschlag, & Mattay, 2003).
Safety And Hazards
Future Directions
MTAD has been used in click-chemistry applications . It has been used to introduce thermoreversible links into polyurethane and polymethacrylate materials, which allows dynamic polymer-network healing, reshaping, and recycling . A scalable and sublimation-free route to MTAD has been developed, which could increase its applicability on a larger scale .
properties
IUPAC Name |
4-methyl-1,2,4-triazole-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c1-6-2(7)4-5-3(6)8/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYKNRLGZZNWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157738 | |
Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,4-triazoline-3,5-dione | |
CAS RN |
13274-43-6 | |
Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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